molecular formula C20H18ClN3O4 B2746122 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 898463-63-3

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2746122
CAS No.: 898463-63-3
M. Wt: 399.83
InChI Key: FMFFCOPJNZFAMQ-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring substituted with a chloro and methoxy group, making it a unique molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2-methoxyphenylhydrazine with an appropriate acylating agent to form the intermediate hydrazone. This intermediate is then cyclized under acidic or basic conditions to form the pyrazine ring . The final step involves the acylation of the pyrazine derivative with 4-methylphenylacetyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group on the pyrazine ring can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

Major Products

    Oxidation: Formation of 2-[4-(5-hydroxy-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide.

    Reduction: Formation of 2-[4-(5-chloro-2-aminophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-13-3-6-15(7-4-13)22-18(25)12-23-9-10-24(20(27)19(23)26)16-11-14(21)5-8-17(16)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFCOPJNZFAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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